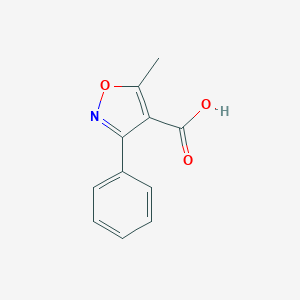

5-Methyl-3-phenylisoxazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENHKTNQUJMHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061556 | |

| Record name | 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-45-4 | |

| Record name | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-phenylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-3-PHENYLISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8HD4RP5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

This guide provides a comprehensive overview of the primary synthetic pathways for 5-methyl-3-phenylisoxazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds, including penicillins.[1] The document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Introduction: The Significance of this compound

Isoxazole derivatives are a prominent class of heterocyclic compounds known for their diverse biological and pharmaceutical activities, including anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV properties.[2][3] Among these, this compound (MPCA) serves as a crucial building block in organic synthesis. Its structural features, particularly the isoxazole core with carboxylic acid functionality, make it a versatile precursor for more complex molecular architectures.

Compound Properties:

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| CAS Number | 1136-45-4 |

| Melting Point | 192-194 °C |

| Appearance | White to off-white crystalline powder |

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several distinct pathways. This guide will focus on two of the most prevalent and practical methods: the reaction of benzaldehyde oxime with ethyl acetoacetate and the cyclization of an oxime derived from ethyl benzoylacetate. A third, more modern approach utilizing 1,3-dipolar cycloaddition will also be discussed.

Pathway 1: Condensation of Benzaldehyde Oxime with Ethyl Acetoacetate

This classical approach offers a straightforward route to the isoxazole core. The reaction proceeds through the formation of the ethyl ester of the target molecule, which is subsequently hydrolyzed to yield the final carboxylic acid.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound from benzaldehyde oxime and ethyl acetoacetate.

Mechanistic Insights:

The reaction is catalyzed by a Lewis acid, such as anhydrous zinc chloride, which activates the ethyl acetoacetate for nucleophilic attack by the benzaldehyde oxime. The subsequent cyclization and dehydration lead to the formation of the stable isoxazole ring. The final step is a standard ester hydrolysis under basic conditions, followed by acidification to protonate the carboxylate and precipitate the desired carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate [2]

-

A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is placed in a round-bottomed flask.

-

The mixture is gradually heated to 60°C without a solvent for approximately one hour. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Ethanol is added with stirring for about 30 minutes to precipitate the solid product.

-

The solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is collected by filtration.

Step 2: Hydrolysis to this compound [2]

-

The crude ethyl ester is treated with a 5% aqueous solution of sodium hydroxide (10 ml) at room temperature.

-

The mixture is stirred for approximately 4 hours, with the reaction monitored by TLC.

-

Once the hydrolysis is complete, the reaction mixture is acidified with 2 N hydrochloric acid.

-

The precipitated solid is filtered and recrystallized from hot ethanol to yield pure this compound.

Pathway 2: Cyclization of Ethyl Benzoylacetate Oxime

This pathway involves the initial reaction of ethyl benzoylacetate with hydroxylamine to form an oxime intermediate, which then undergoes cyclization to form the isoxazole ring.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound starting from ethyl benzoylacetate.

Mechanistic Considerations:

The initial step is the oximation of the β-keto group of ethyl benzoylacetate. The resulting α-oximino-β-keto ester can then undergo cyclization. This cyclization can be promoted by either acid or base, leading to the formation of the isoxazole ring. The choice of catalyst can influence the regioselectivity of the cyclization, although for this specific substrate, the desired isomer is generally favored.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxo-3-phenylpropanoate

-

Dissolve ethyl benzoylacetate (1 mol) in a suitable solvent such as ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 mol) and a base (e.g., sodium acetate, 1.2 mol) in water.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product can be isolated by extraction and purified by recrystallization.

Step 2: Cyclization and Hydrolysis

-

The purified ethyl 2-(hydroxyimino)-3-oxo-3-phenylpropanoate is heated in the presence of a dehydrating agent or catalyst (e.g., polyphosphoric acid or a strong base).

-

The resulting ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is then hydrolyzed as described in Pathway 1 to afford the final product.

Pathway 3: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

A more modern and highly versatile approach to isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition.[4][5] This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, this would involve the reaction of benzonitrile oxide with an ester of 2-butynoic acid.

Conceptual Pathway:

Caption: Conceptual 1,3-dipolar cycloaddition route for the synthesis of the target molecule.

Advantages and Considerations:

This method offers high regioselectivity and is often carried out under mild conditions. The nitrile oxide is typically generated in situ from the corresponding aldoxime by oxidation with reagents like sodium hypochlorite or N-chlorosuccinimide. The choice of the alkyne dipolarophile is crucial for introducing the desired substituents at the 4- and 5-positions of the isoxazole ring. While powerful, this method may require more specialized starting materials and reagents compared to the more classical approaches.

Conclusion and Outlook

The synthesis of this compound is well-established, with several viable pathways available to the synthetic chemist. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific regiochemical control. The classical condensation of benzaldehyde oxime with ethyl acetoacetate remains a robust and frequently employed method. For greater versatility and exploration of analog synthesis, the 1,3-dipolar cycloaddition approach offers significant advantages. Further research in this area may focus on developing more sustainable and efficient catalytic systems for these transformations.

References

-

Chandra, et al. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897. Available from: [Link]

-

Chandra, et al. (2013). This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2013). This compound. Available from: [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

-

Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

-

Sarrafi, Y., & Eghtedari, M. (2016). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Iranian Journal of Chemistry & Chemical Engineering-International English Edition, 35(2), 9-13. Available from: [Link]

-

Chandra, et al. (2013). This compound. Acta Crystallographica Section E, E69(7), o897. Available from: [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

-

Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

-

Huisgen, R. (1963). 1,3-Dipolare Cycloadditionen Rückschau und Ausblick. Angewandte Chemie, 75(13), 604-637. Available from: [Link]

Sources

5-Methyl-3-phenylisoxazole-4-carboxylic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comprehensive analysis of the single-crystal X-ray structure of this compound, a heterocyclic compound belonging to a class with significant biological and pharmaceutical importance.[1][2] We will explore the causality behind the experimental methodology, from crystal growth to data refinement, and delve into a detailed analysis of the intramolecular geometry and the intermolecular forces that govern the crystal packing. This analysis serves as a case study in the application of crystallographic techniques to understand and predict the solid-state behavior of drug candidates.

Introduction: The Imperative of Solid-State Characterization in Drug Development

The isoxazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, antiviral, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a key intermediate in the synthesis of important pharmaceuticals like penicillins.[3] However, the biological activity of a molecule is not solely dependent on its chemical formula; it is profoundly influenced by its solid-state properties.

The crystalline form of an API dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability.[4][5] Different crystal forms, known as polymorphs, can have drastically different properties, making the identification and characterization of the most stable form a crucial step in drug development.[6] Failure to do so can lead to the late appearance of a more stable, less soluble form, posing significant risks to the project.[6] Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the precise three-dimensional atomic arrangement, providing unambiguous insights into molecular conformation and the packing interactions that define a specific crystalline solid.[7][8][9] This guide provides an in-depth examination of this technique as applied to the title compound.

Experimental & Methodological Framework

The determination of a crystal structure is a multi-stage process that demands precision at every step. The validity of the final structural model is entirely dependent on the quality of the initial crystal and the rigor of the data collection and refinement process.

Experimental Workflow Overview

The logical flow from a synthesized compound to a fully analyzed crystal structure involves several key stages, each with a specific objective. The process ensures that a high-quality single crystal is obtained, that diffraction data is accurately measured, and that the data is translated into a chemically meaningful molecular model.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol 1: Synthesis and Crystal Growth

The foundation of a successful SC-XRD experiment is a single, high-quality crystal, free from significant defects. For this compound, suitable crystals are obtained through a two-step synthesis followed by careful recrystallization.

Rationale: The choice of slow evaporation from an ethanol solution is strategic. Ethanol is a solvent in which the compound is moderately soluble at room temperature and more soluble when heated.[1] This property allows for the creation of a saturated or near-saturated solution. Slow evaporation prevents rapid precipitation, which would lead to a microcrystalline powder. Instead, it allows molecules to deposit onto a limited number of nucleation sites in an ordered fashion, promoting the growth of larger, well-defined single crystals suitable for diffraction.[10]

Step-by-Step Methodology:

-

Synthesis of the Ester Precursor: A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and a catalytic amount of anhydrous zinc chloride (0.1 mmol) is heated to 60°C without solvent for approximately one hour, monitoring completion by Thin Layer Chromatography (TLC).[1]

-

Workup: The reaction mixture is cooled to room temperature, and ethanol is added with stirring. The resulting solid, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is collected.[1]

-

Hydrolysis: The crude ester is treated with 5% sodium hydroxide solution at room temperature for approximately 4 hours to hydrolyze the ester to the carboxylic acid.[1]

-

Acidification: Upon reaction completion (monitored by TLC), the mixture is acidified with 2N HCl to precipitate the this compound.[1]

-

Recrystallization for Crystal Growth: The crude acid is filtered and dissolved in a minimal amount of hot ethanol. The solution is filtered while hot to remove any insoluble impurities and the clear filtrate is covered loosely (e.g., with perforated parafilm).

-

Incubation: The vessel is placed in a vibration-free location and allowed to stand at room temperature. The solvent is allowed to evaporate slowly over several days, yielding colorless, block-like crystals of the title compound.[1][2]

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD operates on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of atoms arranged in a periodic crystal lattice.[8] By rotating the crystal and measuring the intensity and position of thousands of diffracted reflections, a three-dimensional map of the electron density within the unit cell can be reconstructed.[11]

Step-by-Step Methodology:

-

Crystal Selection: A suitable crystal (in this case, approximately 0.30 × 0.25 × 0.20 mm) is selected under a microscope, ensuring it has well-defined faces and is free of cracks or satellite growths.[1]

-

Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil. For the title compound, data was collected at 273 K (0 °C).[1][2]

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker APEXII CCD area-detector) equipped with a Mo Kα radiation source (λ = 0.71073 Å).[1][2] A series of diffraction images are collected over a range of crystal orientations.

-

Data Reduction: The collected raw images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects. This process yields a list of unique reflections with their corresponding intensities.[1]

-

Structure Solution: The "phase problem" is solved using direct methods (e.g., with software like SHELXS97).[1] This generates an initial electron density map from which the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL97).[1] In this iterative process, atomic positions and displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by metrics like the R-factor and goodness-of-fit (S).

Results: Crystallographic Data

The analysis of this compound yielded a complete and high-quality structural dataset. The key crystallographic parameters and hydrogen bond geometries are summarized below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₁H₉NO₃[1][3] |

| Formula Weight | 203.19 g/mol [1][3] |

| Temperature | 273 K[1][2] |

| Wavelength (Mo Kα) | 0.71073 Å[2] |

| Crystal System | Monoclinic[1][2] |

| Space Group | P2₁/n[2] |

| Unit Cell Dimensions | |

| a | 11.953 (4) Å[1] |

| b | 5.981 (2) Å[1] |

| c | 14.142 (5) Å[1] |

| β | 105.548 (6)°[1] |

| Volume | 974.0 (6) ų[1] |

| Z (Molecules/Unit Cell) | 4[1][2] |

| Calculated Density | 1.386 Mg/m³[2] |

| Data Collection & Refinement | |

| Measured Reflections | 8619[1] |

| Independent Reflections | 1712[1] |

| R(int) | 0.026[1] |

| Final R indices [I>2σ(I)] | R₁ = 0.039, wR₂ = 0.111[1][2] |

| Goodness-of-fit (S) | 1.05[1] |

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O14—H14···O15ⁱ | 0.82 | 1.81 | 2.6252 (18) | 172 |

| C11—H11A···N8ⁱⁱ | 0.96 | 2.51 | 3.427 (2) | 159 |

| Symmetry codes: (i) -x+3/2, y+1/2, -z+3/2; (ii) x+1/2, -y+3/2, z+1/2. Data sourced from reference[1]. |

Structural Analysis and Discussion

The crystallographic data provides a precise picture of not only the molecule itself but also how it interacts with its neighbors to build the solid-state architecture.

Intramolecular Conformation

The molecule is not planar. A key feature is the significant twist between the two main ring systems. The phenyl ring and the isoxazole ring form a dihedral angle of 56.64 (8)°.[1][2] This non-planar conformation is a result of minimizing steric hindrance between the ortho-protons of the phenyl group and the isoxazole ring substituents. In contrast, the carboxylic acid group is nearly coplanar with the isoxazole ring, as shown by the small C7—C12—C13—O15 torsion angle of -3.3 (2)°.[1][2] This planarity facilitates electronic conjugation between the carboxyl group and the heterocyclic ring.

Intermolecular Interactions and Crystal Packing

The crystal structure is stabilized by a hierarchy of intermolecular interactions, which together create a robust three-dimensional network.

-

O—H···O Hydrogen Bonding: The most dominant interaction is the strong hydrogen bond between the carboxylic acid groups of two adjacent molecules. The hydroxyl group (O14-H14) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (O15) of a neighboring molecule.[1] This interaction is classic for carboxylic acids and results in the formation of a centrosymmetric "head-to-head" dimer. This robust supramolecular synthon is the primary building block of the crystal lattice.

-

C—H···N Interactions: These dimers are further linked by weaker C-H···N hydrogen bonds. A hydrogen atom on the methyl group (C11) interacts with the nitrogen atom (N8) of the isoxazole ring of an adjacent dimer.[1] While significantly weaker than the O-H···O bond, these interactions are numerous and directional, helping to organize the dimers into planar sheets.[1][2]

-

π–π Stacking Interactions: The final element contributing to the 3D architecture is the π–π stacking between the phenyl rings of molecules in adjacent layers. The centroid-to-centroid distance between these stacked rings is 3.9614 (17) Å.[1][2] This distance is indicative of a stabilizing π-stacking interaction, which links the hydrogen-bonded sheets into a complete three-dimensional structure.

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

The single-crystal X-ray analysis of this compound reveals a detailed picture of its solid-state structure. The molecule adopts a non-planar conformation with a significant dihedral angle between the phenyl and isoxazole rings. The crystal packing is dominated by strong O—H···O hydrogen bonds that form centrosymmetric dimers. These primary structural motifs are further organized into a three-dimensional network by weaker C—H···N interactions and π–π stacking of the phenyl rings.

This comprehensive structural knowledge is invaluable for drug development. It confirms the identity and conformation of the synthesized molecule and provides a definitive fingerprint of this specific crystalline form. Understanding the strong dimeric hydrogen bonding and the contribution of weaker interactions is crucial for predicting and controlling polymorphism, which directly impacts the stability, solubility, and ultimate performance of the API. This analysis underscores the power of crystallographic methods as an essential tool in modern pharmaceutical science.

References

-

Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development. Omicsonline.org. [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst. A79, a117. [Link]

-

Chandra, Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]

-

Yadav, P., Kumar, P., Kumar, V., & Singh, P. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 349-361. [Link]

-

Gokhale, N., Mehta, A., Sharma, S., Shrivastava, S., & Padh, H. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

-

Alem, F. T., & Umer, A. A. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 20, 1-6. [Link]

-

Gokhale, N., Mehta, A., Sharma, S., Shrivastava, S., & Padh, H. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative-biostructure.com. [Link]

-

Grepioni, F., & Braga, D. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1130. [Link]

-

Chandra, et al. (2013). This compound. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PubChem. [Link]

-

Bouzian, K., et al. (2024). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. [Link]

-

University of Aveiro. Determination of crystal structure by single crystal X-ray diffraction. Slideplayer.com. [Link]

-

Balema, V. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

-

ResearchGate. Isoxazole derivatives showing antialzheimer's activity. ResearchGate. [Link]

-

Domagała, S., & Jelsch, C. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2999. [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Rochester.edu. [Link]

Sources

- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-甲基-3-苯基异噁唑-4-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. omicsonline.org [omicsonline.org]

- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. zienjournals.com [zienjournals.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. rigaku.com [rigaku.com]

- 10. How To [chem.rochester.edu]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

biological activity of isoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, structural rigidity, and capacity for diverse substitutions have established it as a "privileged scaffold"—a molecular framework that can bind to multiple, distinct biological targets.[4][5] This versatility has led to the development of a wide array of therapeutic agents across numerous disease areas, from infectious diseases to oncology.[6] Commercially successful drugs like the COX-2 inhibitor Valdecoxib, the antirheumatic agent Leflunomide, and a range of penicillin-class antibiotics such as Oxacillin and Cloxacillin, all feature the isoxazole core, underscoring its pharmacological significance.[1][2][6]

This guide moves beyond a simple cataloging of activities. It is designed for the discerning researcher, providing a deep dive into the causal mechanisms behind the biological effects of isoxazole derivatives. We will explore the structure-activity relationships (SAR) that govern their potency, detail the experimental workflows used to validate their function, and offer insights into the design of next-generation therapeutics based on this remarkable heterocycle.

Part 1: The Chemical Foundation of Biological Activity

The therapeutic potential of the isoxazole ring is intrinsically linked to its chemical nature. The weak nitrogen-oxygen (N-O) bond is a key feature, making the ring susceptible to cleavage, which can be a crucial step in the mechanism of action for certain derivatives.[2][4] Furthermore, the aromaticity and electron-rich nature of the ring allow it to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The true power of the isoxazole scaffold lies in the strategic placement of substituents at its three available carbon positions, which modulates the molecule's steric, electronic, and pharmacokinetic properties, thereby fine-tuning its biological activity.

General Synthesis Strategy: 1,3-Dipolar Cycloaddition

A prevalent and highly effective method for constructing the isoxazole ring is the [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[7][8] This method's robustness allows for the creation of a vast library of substituted isoxazoles for biological screening.

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Part 2: Anticancer Activity - Targeting Malignant Processes

Isoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting activity against a wide range of malignancies by interfering with multiple cellular pathways.[9][10]

Mechanisms of Action & Structure-Activity Relationship (SAR)

The anticancer effects of isoxazoles are diverse and potent. Key mechanisms include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death. For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown significant pro-apoptotic activity in human erythroleukemic K562 cells, with some compounds inducing apoptosis in over 80% of the cell population.[11]

-

Cell Cycle Arrest: Certain isoxazole-modified natural products can cause cell cycle arrest at the G2/M phase, inhibiting the expression of crucial cell cycle proteins.[4]

-

Inhibition of Signaling Pathways: They can block critical cancer-promoting pathways like Raf/MEK/ERK.[4]

-

HSP90 Inhibition: The isoxazole nucleus is found in a novel class of synthetic compounds that potently and selectively inhibit Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability of many oncoproteins.[11]

SAR studies reveal that the anticancer potency is highly dependent on the nature and position of substituents. For example, in a series of isoxazole chalcone derivatives, the presence of electron-donating groups, such as methoxy substituents, on an associated benzene ring enhanced cytotoxic activity against prostate cancer cell lines.[5]

Caption: Key anticancer mechanisms of action for isoxazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of isoxazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Isoxazole Chalcone Derivatives | DU145 (Prostate) | 0.96 - 1.06 | [5] |

| Curcumin-Isoxazole Derivative | MCF7 (Breast) | 3.97 | [5] |

| Fluorophenyl-isoxazole-carboxamides | Hep3B (Hepatocellular) | 5.76 - 9.58 | [12] |

| 3,4-isoxazolediamides | K562 (Leukemia) | 0.018 - 0.071 | [11] |

| Dihydropyrazole from Isoxazole-Chalcone | PC3 (Prostate) | 2 - 4 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system to assess the cytotoxic effects of isoxazole derivatives on cancer cells.

Objective: To determine the IC₅₀ value of a test isoxazole derivative.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the isoxazole derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar levels. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial Activity - Combating Infectious Agents

The isoxazole scaffold is a validated pharmacophore for antimicrobial agents, effective against a broad spectrum of bacteria and fungi.[1][14]

Mechanisms of Action & SAR

Many isoxazole-based antibiotics, such as oxacillin and dicloxacillin, function by inhibiting the synthesis of the bacterial cell wall.[2] They are particularly effective against penicillin-resistant staphylococcal infections.[2] Other derivatives act by inhibiting the synthesis of 1,3-Beta-D-glucan, a critical component of the fungal cell wall.[1]

SAR studies have shown that the antimicrobial activity can be significantly enhanced by specific substitutions. For instance, the presence of electron-withdrawing groups like trifluoro and chloro groups on an associated phenyl ring has been shown to increase antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

| Commercially Available Isoxazole Antibacterials | Primary Action |

| Oxacillin | Resistant to staphylococci infections |

| Flucloxacillin | Treatment of pneumonia and endocarditis |

| Cloxacillin | Resistant to streptococcal and staphylococcal infections |

| Sulfamethoxazole | Treatment of urinary tract and gastrointestinal infections |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To find the lowest concentration of an isoxazole derivative that visibly inhibits the growth of a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added, and the plate is incubated. Growth is determined by visual inspection of turbidity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the isoxazole derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to all wells containing the compound dilutions.

-

Controls: Include a "positive control" (inoculum in broth without the compound) to confirm microbial growth and a "negative control" (broth only) to confirm medium sterility.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Validation: The positive control must show clear turbidity, and the negative control must remain clear.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 4: Anti-inflammatory and Other Activities

Beyond cancer and microbes, isoxazoles demonstrate significant potential in treating inflammatory conditions and neurological disorders.

Anti-inflammatory Mechanisms

Many isoxazole derivatives exert potent anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways.[2][3] By blocking these enzymes, they prevent the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Some compounds also significantly inhibit the production of inflammatory cytokines such as TNF-α and IL-6.[15] The well-known drug Valdecoxib is a selective COX-2 inhibitor.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

Objective: To assess the ability of an isoxazole derivative to reduce acute inflammation.

Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized, acute, and well-characterized inflammatory response (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce the swelling.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping: Divide animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the isoxazole derivative.

-

Drug Administration: Administer the test compound or control vehicle orally or via intraperitoneal injection.

-

Inflammation Induction: After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Neuroprotective and Antioxidant Activities

Several isoxazole derivatives have been identified as potent neuroprotective and antioxidant agents.[3] They can protect neuronal cells from oxidative stress-induced death and exhibit significant free radical scavenging activity, sometimes with greater potency than standard antioxidants like Trolox.[12][16] In in vivo studies, certain derivatives have demonstrated a total antioxidant capacity twofold greater than the well-known antioxidant Quercetin.[12][17] This suggests their potential application in treating neurodegenerative disorders where oxidative stress plays a key pathological role.[2][3]

Conclusion and Future Horizons

The isoxazole scaffold has unequivocally proven its value in therapeutic development. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[2][6] Future research is trending towards the design of multi-target isoxazole derivatives, aiming to address complex diseases like cancer with a single molecule that can modulate multiple pathways. Furthermore, the incorporation of the isoxazole moiety into natural product skeletons continues to be a fruitful strategy for generating novel bioactive compounds with improved potency and reduced toxicity.[4][5][9] As our understanding of disease biology deepens, the rational design of isoxazole-based therapeutics will undoubtedly lead to the development of more effective and safer medicines.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing. [Link]

-

New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024, May 26). MDPI. [Link]

-

Hawash, M., Jaradat, N., Abualhasan, M., Thaher, M., Sawalhi, R., Younes, N., Shanaa, A., Nuseirat, M., & Mousa, A. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC - NIH. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). PMC - NIH. [Link]

-

(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate. [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega. [Link]

-

Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). NIH. [Link]

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). nature.com. [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). MDPI. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). NBIOS. [Link]

-

Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13). ResearchGate. [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Publishing. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (n.d.). PMC - NIH. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. [Link]

-

Construction of Isoxazole ring: An Overview. (n.d.). Biointerfaceresearch. [Link]

-

Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. (n.d.). ResearchGate. [Link]

-

Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. (n.d.). PubMed. [Link]

-

Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011, August 15). Europe PMC. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 9. espublisher.com [espublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-phenylisoxazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community. Its isoxazole core is a key structural motif in a variety of biologically active molecules, exhibiting a range of activities including anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV properties.[1] A thorough understanding of its structural and electronic properties, as elucidated through various spectroscopic techniques, is paramount for its application in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its molecular structure and chemical behavior.

Molecular Structure and Synthesis

The molecular structure of this compound, with the chemical formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , consists of a central isoxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid group at the 4-position.[1] X-ray crystallography studies have revealed that the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°.[1] The carboxylic acid group, however, is nearly coplanar with the isoxazole ring.[1] In the solid state, molecules of this compound form head-to-head dimers through hydrogen bonding between the carboxylic acid groups.[1]

A common synthetic route to this compound involves a multi-step process, beginning with the reaction of benzaldehyde oxime with ethyl acetoacetate in the presence of a catalyst such as anhydrous zinc chloride to form ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. This ester is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl group, the phenyl group, and the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and appears as a broad singlet far downfield, often in the range of 10-13 ppm. Its chemical shift can be concentration and solvent dependent.

-

Phenyl Protons (-C₆H₅): The protons on the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern will lead to a complex multiplet.

-

Methyl Protons (-CH₃): The protons of the methyl group attached to the isoxazole ring are expected to resonate upfield, likely as a sharp singlet around 2.0-3.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

-

Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 165-185 ppm.

-

Isoxazole and Phenyl Carbons: The carbon atoms of the isoxazole and phenyl rings will resonate in the aromatic region, generally between 110 and 170 ppm. The specific chemical shifts will depend on their electronic environment.

-

Methyl Carbon (-CH₃): The carbon of the methyl group will be found in the upfield region of the spectrum, typically between 10 and 30 ppm.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure. The experimental and theoretical vibrational frequencies for this compound have been investigated.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound in the solid phase (4000-400 cm⁻¹) is characterized by several key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2500 (broad) | O-H stretching of the carboxylic acid dimer |

| ~1700 | C=O stretching of the carboxylic acid |

| ~1600-1450 | C=C and C=N stretching of the aromatic and isoxazole rings |

| ~1400-1300 | In-plane O-H bending of the carboxylic acid |

| ~920 (broad) | Out-of-plane O-H bending of the carboxylic acid dimer |

Raman Spectroscopy

The Laser-Raman spectrum (4000-100 cm⁻¹) complements the IR data and provides information on non-polar bonds and symmetric vibrations. Key features include strong bands corresponding to the ring stretching modes of the phenyl and isoxazole rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (molecular weight 203.19 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 203.

Fragmentation Pattern

While a detailed fragmentation analysis for this specific molecule is not widely published, general fragmentation pathways for carboxylic acids can be anticipated. Common fragmentation patterns for carboxylic acids include:

-

Loss of a hydroxyl radical (-OH): This would result in a fragment ion at m/z 186 (M-17).

-

Loss of a carboxyl group (-COOH): This would lead to a fragment at m/z 158 (M-45).

-

Decarboxylation (loss of CO₂): This would produce a fragment ion at m/z 159 (M-44).

Further fragmentation of the isoxazole and phenyl rings would lead to a series of smaller fragment ions, providing a unique fingerprint for the molecule.

Experimental Protocols

Synthesis of this compound

Materials:

-

Benzaldehyde oxime

-

Ethyl acetoacetate

-

Anhydrous zinc chloride

-

Ethanol

-

5% Sodium hydroxide solution

-

2 N Hydrochloric acid

Procedure:

-

A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is heated to 60°C in a round-bottomed flask without a solvent for approximately one hour. The reaction progress is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and ethanol is added with stirring for 30 minutes.

-

The resulting solid, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is collected and then treated with 5% sodium hydroxide solution (10 mL) at room temperature for about 4 hours, with the progress monitored by TLC.

-

Upon completion of the hydrolysis, the reaction mixture is acidified with 2 N hydrochloric acid.

-

The precipitated solid, this compound, is filtered and recrystallized from hot ethanol to obtain pure crystals.[1]

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

FT-IR Spectroscopy:

-

The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer.

-

For solid samples, the KBr pellet technique is commonly employed, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk.

Mass Spectrometry:

-

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).

-

The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure and chemical properties. The combination of NMR, vibrational spectroscopy, and mass spectrometry allows for the unambiguous identification and characterization of this important heterocyclic compound. This in-depth understanding is crucial for researchers and scientists working on the development of new therapeutic agents and functional materials based on the isoxazole scaffold.

References

-

Chandra, N. Srikantamurthy, G. J. Vishalakshi, S. Jeyaseelan, K. B. Umesha, and M. Mahendra. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. Available at: [Link]

Sources

Unraveling the Therapeutic Potential of 5-Methyl-3-phenylisoxazole-4-carboxylic acid: A Mechanistic and Investigative Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-phenylisoxazole-4-carboxylic acid stands as a pivotal scaffold in medicinal chemistry, most notably as the central precursor to the immunomodulatory drugs Leflunomide and its active metabolite, Teriflunomide. While its direct, independent mechanism of action is not extensively characterized in publicly available literature, its structural contribution to these established therapeutics provides a strong foundation for hypothesizing its biological targets and pathways. This technical guide synthesizes the known biological activities of its derivatives and structurally related isoxazoles to propose and explore potential mechanisms of action. We will delve into the well-established inhibition of dihydroorotate dehydrogenase (DHODH) by its downstream metabolites and explore the plausible, direct activity of the parent compound as a xanthine oxidase inhibitor. This document is designed to be an in-depth resource, providing not only a comprehensive overview of these potential mechanisms but also actionable experimental protocols for their validation.

Introduction: The Isoxazole Core in Modern Therapeutics

The isoxazole ring is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. This compound embodies this potential, serving as a critical building block for drugs targeting autoimmune diseases.[1][2] Its synthesis from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline to form Leflunomide is a well-established process in pharmaceutical manufacturing.[1] Understanding the intrinsic biochemical properties of this core structure is paramount for the rational design of novel therapeutics.

This guide will first explore the most profound biological consequence of the this compound scaffold: the immunomodulatory effects of Leflunomide and Teriflunomide. Subsequently, we will investigate a second, direct mechanistic hypothesis based on the known activity of similar isoxazole-containing molecules.

Proposed Mechanism I: A Precursor to Dihydroorotate Dehydrogenase (DHODH) Inhibition

The primary therapeutic relevance of this compound lies in its conversion to Leflunomide, which is then rapidly metabolized in vivo to its active form, Teriflunomide.[3][4] Teriflunomide is a potent, reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5][6]

The De Novo Pyrimidine Synthesis Pathway

DHODH is a crucial enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[5][7] This pathway is particularly critical for rapidly proliferating cells, such as activated T and B lymphocytes, which are key mediators in autoimmune conditions like rheumatoid arthritis and multiple sclerosis.[8][9] By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to cell cycle arrest at the G1 phase and thereby suppressing the clonal expansion of pathogenic lymphocytes.[8][10]

Caption: The role of this compound as a precursor to Leflunomide and its active metabolite Teriflunomide, a potent inhibitor of DHODH.

Experimental Validation of DHODH Inhibition

The following protocols outline the key experiments to confirm the inhibitory activity of a compound on DHODH and its downstream cellular effects.

Protocol 1: In Vitro DHODH Enzymatic Assay

-

Objective: To determine the direct inhibitory effect and calculate the IC50 value of a test compound on purified human DHODH.

-

Materials: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP) as an electron acceptor, Coenzyme Q10, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Procedure:

-

Prepare a series of dilutions of the test compound (e.g., this compound and Teriflunomide as a positive control).

-

In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCIP.

-

Add the test compound dilutions to the respective wells.

-

Initiate the reaction by adding recombinant human DHODH and dihydroorotate.

-

Measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Protocol 2: Cell Proliferation Assay

-

Objective: To assess the cytostatic effect of the test compound on activated lymphocytes.

-

Materials: Human peripheral blood mononuclear cells (PBMCs), phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation, cell proliferation dye (e.g., CFSE) or a colorimetric assay (e.g., WST-1), complete RPMI-1640 medium.

-

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Label the cells with a proliferation dye like CFSE, if using flow cytometry.

-

Plate the cells in a 96-well plate and treat with serial dilutions of the test compound.

-

Stimulate the cells with PHA or anti-CD3/CD28 antibodies.

-

Incubate for 72-96 hours.

-

Measure cell proliferation. For CFSE-labeled cells, analyze the dilution of the dye by flow cytometry. For colorimetric assays, add the reagent and measure the absorbance according to the manufacturer's instructions.

-

Determine the concentration of the compound that inhibits proliferation by 50% (IC50).

-

| Compound | Reported DHODH IC50 | Reported Lymphocyte Proliferation IC50 |

| Teriflunomide | ~600 nM[7] | 0.5 - 10 µM (varies with cell type and stimulus) |

| Leflunomide | Inactive (prodrug) | Dependent on conversion to Teriflunomide |

Proposed Mechanism II: Direct Inhibition of Xanthine Oxidase

Structurally related isoxazole derivatives have been identified as potent inhibitors of xanthine oxidase.[11][12] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

The Role of Xanthine Oxidase in Purine Metabolism

Inhibitors of xanthine oxidase, such as allopurinol and febuxostat, are clinically used to treat gout. The isoxazole scaffold has been explored as a non-purine backbone for the development of novel xanthine oxidase inhibitors.[11][13] Given the structural similarities, it is plausible that this compound itself could exhibit inhibitory activity against this enzyme.

Caption: A hypothetical mechanism for this compound as a direct inhibitor of xanthine oxidase.

Experimental Validation of Xanthine Oxidase Inhibition

Protocol 3: In Vitro Xanthine Oxidase Enzymatic Assay

-

Objective: To measure the direct inhibitory activity of the test compound on xanthine oxidase.

-

Materials: Xanthine oxidase (from bovine milk or recombinant), xanthine, assay buffer (e.g., potassium phosphate buffer, pH 7.5), a spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of the test compound and a positive control (e.g., allopurinol).

-

In a UV-transparent 96-well plate, add the assay buffer and the test compound dilutions.

-

Add xanthine oxidase to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate, xanthine.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.

-

Calculate the reaction rates and the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Conclusion and Future Directions

While this compound is primarily recognized as a synthetic intermediate, its core structure possesses significant potential for direct biological activity. The well-documented mechanism of its downstream metabolites provides a strong rationale for investigating its influence on pyrimidine synthesis pathways. Furthermore, the established activity of related isoxazoles against xanthine oxidase presents a compelling alternative or secondary mechanism to explore.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the precise mechanism of action of this compound and its derivatives. Such investigations are crucial for unlocking the full therapeutic potential of this versatile chemical scaffold and for the development of next-generation immunomodulators and enzyme inhibitors.

References

-

Fox, R. I. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208. [Link]

-

Mader, J. S., & Giam, C. Z. (1999). Mechanism of action of leflunomide in rheumatoid arthritis. The Journal of rheumatology, 26(11), 2492-2495. [Link]

-

Inno Pharmachem. (n.d.). Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Treatment. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Breedveld, F. C., & Dayer, J. M. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases, 59(11), 841-849. [Link]

-

Bar-Or, A., & Li, D. (2013). Teriflunomide and its mechanism of action in multiple sclerosis. Drugs of today (Barcelona, Spain : 1998), 49(10), 625-638. [Link]

-

Wikipedia contributors. (n.d.). Leflunomide. Wikipedia. [Link]

-

Wikipedia contributors. (n.d.). Teriflunomide. Wikipedia. [Link]

-

Claussen, K., & Bar-Or, A. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Journal of Neuroimmunology, 274(1-2), 1-6. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Teriflunomide? Patsnap Synapse. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Leflunomide? Patsnap Synapse. [Link]

-

Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & medicinal chemistry, 18(5), 1834-1841. [Link]

-

Liu, G., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. [Link]

-

Zhai, N., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. International Journal of Molecular Sciences, 22(16), 8878. [Link]

- Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.

- Google Patents. (n.d.).

-

PubChem. (n.d.). Method for synthesizing leflunomide - Patent JP-2004500380-A. PubChem. [Link]

- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

- 1. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Leflunomide - Wikipedia [en.wikipedia.org]

- 4. Teriflunomide - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ard.bmj.com [ard.bmj.com]

- 10. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 5-Methyl-3-phenylisoxazole-4-carboxylic Acid (CAS 1136-45-4): Properties, Synthesis, and Applications

Introduction

5-Methyl-3-phenylisoxazole-4-carboxylic acid, identified by its CAS number 1136-45-4, is a versatile heterocyclic compound that holds a significant position in both synthetic chemistry and pharmacology. While widely recognized as a crucial intermediate in the synthesis of β-lactam antibiotics, notably Oxacillin, and as a scaffold for neurologically active compounds, this molecule also possesses intrinsic biological activities that are a subject of ongoing research. This guide provides an in-depth exploration of its physicochemical properties, a detailed synthesis protocol, its analytical profile, and its multifaceted applications in drug development and scientific research, tailored for professionals in these fields.

Physicochemical and Structural Properties

This compound is a cream to pale brown solid at room temperature.[1] Its core structure consists of a central isoxazole ring substituted with a methyl group, a phenyl group, and a carboxylic acid function. This arrangement of functional groups dictates its reactivity and its utility as a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 1136-45-4 | [2] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Oxacillin Related Compound C, Oxacillin EP Impurity C, PMI-acid | |

| Melting Point | 192-194 °C | [2] |

| Solubility | Slightly soluble in DMSO, very slightly soluble in Methanol. | |

| SMILES String | Cc1onc(-c2ccccc2)c1C(O)=O | [2] |

| InChI Key | PENHKTNQUJMHIR-UHFFFAOYSA-N | [2] |

Analytical Profile and Spectral Data

A thorough understanding of the spectral characteristics of this compound is essential for its identification and quality control in research and manufacturing settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra provide detailed information about the molecular structure. While specific peak assignments can vary slightly based on the solvent and instrument, the expected chemical shifts are summarized below.

¹H NMR Chemical Shifts

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~2.7 | Singlet |

| Phenyl Protons (-C₆H₅) | ~7.4 - 7.8 | Multiplet |

| Carboxylic Acid Proton (-COOH) | >10 | Broad Singlet |

¹³C NMR Chemical Shifts

| Assignment | Chemical Shift (ppm) |

| Methyl Carbon (-CH₃) | ~12 |

| Isoxazole C4 | ~110 |

| Phenyl Carbons | ~128 - 131 |

| Isoxazole C5 | ~158 |

| Isoxazole C3 | ~162 |

| Carboxylic Carbon (-COOH) | ~165 |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorptions corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Strong, Broad |

| ~2920 | C-H stretch (methyl and aromatic) | Weak-Medium |

| 1680-1769 | C=O stretch (carboxylic acid) | Strong |

| 1477-1625 | C=C stretch (aromatic) | Medium |

| 1210-1320 | C-O stretch (carboxylic acid) | Strong |

Mass Spectrometry

Mass spectral analysis provides information on the molecular weight and fragmentation pattern, confirming the compound's identity. The molecular ion peak [M]+ is expected at m/z 203. Key fragments often correspond to the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[4]

Synthesis of this compound

The synthesis of the title compound is a well-established multi-step process that begins with the formation of its ethyl ester precursor.[3]

Reaction Scheme

Caption: Synthesis pathway for this compound.

Experimental Protocol

Part 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate [3]

-

Combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) in a round-bottomed flask.

-

Heat the mixture gradually to 60°C, without solvent, for approximately one hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol and stir for 30 minutes to precipitate the product.

-

Filter the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Part 2: Saponification to this compound [3]

-

Treat the crude ethyl ester from Part 1 with a 5% aqueous solution of sodium hydroxide (NaOH) (10 ml).

-

Stir the mixture at room temperature for approximately 4 hours, monitoring the reaction by TLC.

-

Once the saponification is complete, acidify the reaction mixture with 2 N hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the resulting solid.

-

Recrystallize the product from hot ethanol to obtain pure crystals of this compound.

Applications in Research and Drug Development

This molecule's utility spans from being a bioactive agent in its own right to a foundational component for more complex therapeutic agents.

Intrinsic Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including antitumor, antiviral, hypoglycemic, and antifungal properties.[1] While specific mechanistic studies on this compound are limited, the isoxazole scaffold is known to mediate its effects through various pathways.

-

Anticancer Mechanisms: Isoxazole derivatives often exert their anticancer effects by inducing apoptosis, inhibiting protein kinases, or disrupting tubulin polymerization.[5][6]

-

Antiviral Mechanisms: The antiviral action of isoxazole-containing compounds can involve the inhibition of key viral enzymes like RNA-dependent RNA polymerase or interference with viral entry and uncoating processes.[7][8]

-

Antifungal Mechanisms: A primary mode of antifungal action for many heterocyclic compounds, including isoxazoles, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9] This is often achieved by targeting the enzyme lanosterol 14α-demethylase.

-

Hypoglycemic Mechanisms: Some isoxazole derivatives have been shown to improve glucose uptake and may act by modulating pathways such as the AMPK/PEPCK/G6Pase pathway, which is critical in glucose metabolism.[10]